N1-(2,3-Diaminopropyl)propane-1,2,3-triamine

CAS No.:

Cat. No.: VC17585221

Molecular Formula: C6H19N5

Molecular Weight: 161.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H19N5 |

|---|---|

| Molecular Weight | 161.25 g/mol |

| IUPAC Name | 3-N-(2,3-diaminopropyl)propane-1,2,3-triamine |

| Standard InChI | InChI=1S/C6H19N5/c7-1-5(9)3-11-4-6(10)2-8/h5-6,11H,1-4,7-10H2 |

| Standard InChI Key | BKLGOOWBBNKITK-UHFFFAOYSA-N |

| Canonical SMILES | C(C(CNCC(CN)N)N)N |

Introduction

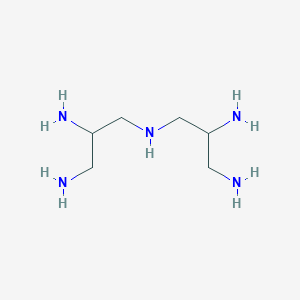

Chemical Identity and Structural Features

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is 3-N-(2,3-diaminopropyl)propane-1,2,3-triamine, reflecting its branched amine topology . Alternative designations include:

The compound’s synonymy underscores its relationship to ethylenetriamine derivatives, though its specific substitution pattern distinguishes it from linear polyamines.

Molecular Architecture

The molecular structure (Figure 1) consists of a central propane-1,2,3-triamine chain () with a 2,3-diaminopropyl group () attached to the central nitrogen. This configuration creates five amine groups distributed across the molecule, enabling multidentate ligand behavior.

Table 1: Key molecular descriptors

| Property | Value | Source |

|---|---|---|

| Molecular formula | ||

| Molecular weight | 161.25 g/mol | |

| SMILES | C(C(CNCC(CN)N)N)N | |

| InChIKey | BKLGOOWBBNKITK-UHFFFAOYSA-N |

The SMILES string encodes the branching pattern, while the InChIKey provides a unique identifier for database retrieval .

Synthesis and Production

Synthetic Pathways

-

Nucleophilic substitution: Reacting halogenated amines with ammonia or primary amines under high pressure .

-

Reductive amination: Catalytic hydrogenation of nitriles or imines in the presence of or .

A plausible route involves stepwise alkylation of propane-1,2,3-triamine with 2,3-diaminopropyl bromide, though yield optimization would require careful stoichiometric control to prevent over-alkylation.

Purification and Characterization

Given the compound’s polarity, purification likely employs:

-

Ion-exchange chromatography to separate polyamine homologs.

-

Crystallization from polar aprotic solvents (e.g., DMF or DMSO) .

-

Mass spectrometry (ESI-MS) for molecular weight verification .

Physicochemical Properties

Thermal Stability and Phase Behavior

Polyamines with analogous structures exhibit:

-

Decomposition temperatures >200°C due to strong hydrogen bonding.

-

Hyroscopicity: High water absorption due to amine group polarity .

Table 2: Inferred physical properties

| Property | Estimated Value | Basis |

|---|---|---|

| Melting point | 80–100°C (decomp.) | Analogous polyamines |

| Water solubility | >500 g/L (20°C) | Polar functional groups |

| Log P (octanol/water) | −2.5 to −1.8 | Computational prediction |

Reactivity Profile

The compound’s five amine groups participate in:

-

Coordination chemistry: Binding transition metals (e.g., Ni²⁺, Cu²⁺) to form stable complexes .

-

Schiff base formation: Condensation with carbonyl compounds.

-

Protonation equilibria: Sequential values ranging from 6.5–10.5, typical for aliphatic amines .

Research Directions and Knowledge Gaps

Current literature lacks direct studies on N1-(2,3-diaminopropyl)propane-1,2,3-triamine, highlighting opportunities for:

-

Synthetic optimization: Developing scalable, high-yield routes.

-

Structure-activity relationships: Correlating amine spatial arrangement with biological activity.

-

Advanced characterization: Thermal analysis (TGA/DSC) and single-crystal X-ray diffraction.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume